molecular formula C9H19N B2785399 3-Butylcyclopentan-1-amine CAS No. 1339583-07-1

3-Butylcyclopentan-1-amine

Cat. No.: B2785399
CAS No.: 1339583-07-1
M. Wt: 141.258
InChI Key: NWCYLFJZMWUTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butylcyclopentan-1-amine, a mixture of diastereomers, is a chemical compound with the molecular formula C9H19N. This compound is characterized by the presence of a cyclopentane ring substituted with a butyl group and an amine group at the first position. The existence of diastereomers indicates that the compound has multiple chiral centers, leading to different spatial arrangements of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butylcyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. The process begins with the reaction of cyclopentanone with butyl bromide in the presence of a strong base such as sodium hydride to form 3-butylcyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, sulfonamides, or other derivatives.

Scientific Research Applications

3-Butylcyclopentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butylcyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s diastereomers may exhibit different binding affinities and activities due to their distinct spatial arrangements. This stereospecific interaction can influence the compound’s pharmacological and biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: Lacks the butyl substitution, leading to different chemical and biological properties.

    3-Methylcyclopentan-1-amine: Contains a methyl group instead of a butyl group, resulting in different steric and electronic effects.

    3-Ethylcyclopentan-1-amine: Contains an ethyl group, leading to variations in reactivity and biological activity.

Uniqueness

3-Butylcyclopentan-1-amine’s uniqueness lies in its specific substitution pattern and the presence of diastereomers, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-butylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-4-8-5-6-9(10)7-8/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCYLFJZMWUTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.